molecular formula C14H21N5O2 B503808 N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876897-49-3

N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine

Katalognummer: B503808
CAS-Nummer: 876897-49-3
Molekulargewicht: 291.35g/mol
InChI-Schlüssel: IEVYBJISZVKTOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine is an organic compound that features a benzyl group substituted with ethoxy and methoxy groups, and a tetrazole ring attached to a propylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 2-ethoxy-3-methoxybenzaldehyde, undergoes a reductive amination reaction with propylamine to form the corresponding benzylamine.

    Tetrazole Formation: The benzylamine intermediate is then reacted with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring.

    Final Coupling: The tetrazole-containing intermediate is coupled with the benzyl group under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Reduced forms of the benzyl group.

    Substitution: Substituted derivatives with different functional groups replacing the ethoxy or methoxy groups.

Wissenschaftliche Forschungsanwendungen

N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Methoxy-3-ethoxy-benzyl)-(1-propyl-1H-tetrazol-5-yl)-amine: Similar structure with reversed positions of the ethoxy and methoxy groups.

    (2-Ethoxy-3-methoxy-benzyl)-(1-methyl-1H-tetrazol-5-yl)-amine: Similar structure with a methyl group instead of a propyl group on the tetrazole ring.

Uniqueness

N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups on the benzyl ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

876897-49-3

Molekularformel

C14H21N5O2

Molekulargewicht

291.35g/mol

IUPAC-Name

N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C14H21N5O2/c1-4-9-19-14(16-17-18-19)15-10-11-7-6-8-12(20-3)13(11)21-5-2/h6-8H,4-5,9-10H2,1-3H3,(H,15,16,18)

InChI-Schlüssel

IEVYBJISZVKTOQ-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC

Kanonische SMILES

CCCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC

Löslichkeit

33.9 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.